L-162313
Overview
Description
L-162,313 is a synthetic organic compound known for its role as a non-peptide agonist of the angiotensin II receptor. It mimics the biological actions of angiotensin II, a hormone that plays a critical role in regulating blood pressure and fluid balance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-162,313 involves multiple steps, starting with the preparation of the core imidazo[4,5-b]pyridine structure. The key steps include:
Formation of the imidazo[4,5-b]pyridine core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Functionalization of the core: Introduction of various functional groups, such as the butyloxycarbonylsulfonamido group, is carried out using standard organic synthesis techniques.
Final assembly: The final product is obtained by coupling the functionalized core with other molecular fragments under specific reaction conditions.
Industrial Production Methods
Industrial production of L-162,313 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
L-162,313 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, are commonly employed to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
L-162,313 has a wide range of scientific research applications, including:
Cardiovascular Research: It is used to study the effects of angiotensin II on blood pressure regulation and cardiovascular health.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting the angiotensin II receptor.
Biological Studies: Researchers use L-162,313 to investigate the molecular mechanisms underlying angiotensin II receptor signaling.
Industrial Applications: It is employed in the development of diagnostic tools and therapeutic agents for cardiovascular diseases .
Mechanism of Action
L-162,313 exerts its effects by binding to the angiotensin II receptor, specifically the AT1 and AT2 subtypes. This binding activates downstream signaling pathways that regulate blood pressure, fluid balance, and cardiovascular growth. The compound’s mechanism of action involves the modulation of intracellular signaling cascades, including the activation of protein kinases and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor blocker used to treat hypertension.
Valsartan: Another angiotensin II receptor blocker with similar therapeutic applications.
Irbesartan: A compound with a similar mechanism of action, used for managing high blood pressure
Uniqueness of L-162,313
L-162,313 is unique due to its dual agonist activity at both AT1 and AT2 receptors, whereas many similar compounds are primarily antagonists. This dual activity allows for a broader range of biological effects and potential therapeutic applications .
Properties
IUPAC Name |
butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O4S2/c1-7-9-14-38-30(35)33-40(36,37)29-25(17-24(39-29)15-19(3)4)23-12-10-22(11-13-23)18-34-26(8-2)32-27-20(5)16-21(6)31-28(27)34/h10-13,16-17,19H,7-9,14-15,18H2,1-6H3,(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINPELQWLUGERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934268 | |
Record name | Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151488-11-8 | |
Record name | L 162313 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151488118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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